molecular formula C10H9NS B1391984 2-Methyl-5-(3-thienyl)pyridine CAS No. 1187170-07-5

2-Methyl-5-(3-thienyl)pyridine

Cat. No.: B1391984
CAS No.: 1187170-07-5
M. Wt: 175.25 g/mol
InChI Key: RHDVNMOVUHKSKJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-thienyl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiophene ring The presence of these two aromatic systems makes it an interesting molecule for various chemical and biological applications

Mechanism of Action

Target of Action

2-Methyl-5-(3-thienyl)pyridine is primarily used as a ligand in the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of diverse organic compounds .

Pharmacokinetics

Its molecular weight of 17525 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a diverse set of aryl, heteroaryl, and alkyl substrates , contributing to the advancement of organic chemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can potentially affect the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(3-thienyl)pyridine plays a significant role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It is known to interact with various enzymes and proteins, facilitating catalytic activities. For instance, it serves as a ligand for iridium-catalyzed directed C(sp2)-H and C(sp3)-H borylation of diverse substrates . This interaction enhances the efficiency of the catalytic process, making it a valuable component in synthetic chemistry. Additionally, this compound can form complexes with transition metals, which can further participate in redox reactions and other biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with metal ions can modulate the activity of metalloproteins and enzymes involved in critical cellular functions. For example, the compound’s ability to chelate metal ions can affect the function of metalloproteins, leading to alterations in cellular signaling pathways and metabolic processes . Furthermore, this compound has been studied for its potential cytotoxic effects, which can be leveraged in therapeutic applications such as cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The compound’s ability to form coordination complexes with metal ions plays a crucial role in its mechanism of action. These complexes can inhibit or activate enzymatic activities, leading to changes in gene expression and cellular functions . Additionally, the presence of the thienyl group in its structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain enzymatic activities and cellular functions. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of its metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to target tissues, enhancing its bioavailability and therapeutic potential. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The presence of specific targeting signals in its structure allows for its selective accumulation in these subcellular compartments, influencing its activity and function. Post-translational modifications, such as phosphorylation and acetylation, can further modulate its localization and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-thienyl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to form the carbon-carbon bond between the thiophene and pyridine rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient production of the compound with high selectivity and yield . The use of continuous flow reactors also enhances safety and reduces waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-thienyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(3-thienyl)pyridine is unique due to the combination of the pyridine and thiophene rings, which imparts distinct electronic properties and reactivity. This dual aromatic system makes it particularly valuable in both medicinal chemistry and material science applications.

Properties

IUPAC Name

2-methyl-5-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDVNMOVUHKSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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